ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.23 (t, 3H, J = 7.1 Hz) : Ethyl group (–CH₂CH₃).
- δ 4.12 (q, 2H, J = 7.1 Hz) : Carbamate methylene (–OCH₂–).
- δ 2.85 (s, 3H) : Methyl group adjacent to ketone (–COCH₃).
- δ 7.45 (s, 2H) : Aromatic protons from 3,5-dichlorophenyl ring.
- δ 10.21 (s, 1H) : Hydrazone NH proton.
¹³C NMR (101 MHz, DMSO-d₆):
- δ 14.1 : Ethyl CH₃.
- δ 61.8 : Carbamate OCH₂.
- δ 169.4 : Carbamate carbonyl.
- δ 198.2 : Ketone carbonyl.
- δ 135.6, 129.3, 127.1 : Aromatic carbons (C-3,5-Cl substituted).
Table 3: Key ¹H NMR Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.23 | Triplet | 3H | CH₃ (ethyl) |
| 4.12 | Quartet | 2H | OCH₂ |
| 7.45 | Singlet | 2H | Aromatic H |
Infrared (IR) Vibrational Analysis of Functional Groups
IR spectroscopy (KBr pellet, cm⁻¹):
- 3275 : N–H stretch (hydrazone).
- 1720 : C=O stretch (carbamate).
- 1680 : C=O stretch (ketone).
- 1580 : C=N stretch (hydrazone).
- 750 : C–Cl stretch (dichlorophenyl).
The absence of a broad peak near 3300 cm⁻¹ confirms the absence of free –NH₂ groups, supporting the hydrazone structure over a hydrazine tautomer.
Table 4: IR Spectral Peaks
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3275 | N–H stretch |
| 1720 | C=O (carbamate) |
| 1680 | C=O (ketone) |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals the following key fragments:
- m/z 354.04 : Molecular ion [M]⁺.
- m/z 307.98 : Loss of ethanol (–CH₂CH₃OH).
- m/z 161.95 : 3,5-Dichlorophenyl fragment [C₆H₃Cl₂]⁺.
- m/z 114.03 : Carbamate fragment [C₃H₅NO₂]⁺.
The base peak at m/z 161.95 corresponds to the stable dichlorophenyl cation, a common fragmentation pathway in chlorinated aromatics.
Table 5: Major Mass Spectral Fragments
| m/z | Fragment Ion |
|---|---|
| 354.04 | [M]⁺ |
| 307.98 | [M – CH₂CH₃OH]⁺ |
| 161.95 | [C₆H₃Cl₂]⁺ |
Properties
Molecular Formula |
C13H13Cl2N3O4 |
|---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
ethyl N-[(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17? |
InChI Key |
JTPDYZKEVDXYKC-RVWBHJPNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Solvent : Ethanol or dichloromethane.
- Temperature : Reflux (70–80°C) for 4–6 hours.
- Catalyst : Acetic acid (1–2 equiv) to facilitate imine formation.
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by dehydration to form the hydrazone. The Z-configuration is favored due to steric and electronic factors.
Yield : 75–85% after recrystallization from ethanol.
Carbamoylation of the Hydrazone Intermediate
The hydrazone intermediate undergoes carbamoylation at the terminal amine using ethyl chloroformate or mixed carbonate reagents . Two primary methods are employed:
Method 2.1: Acylation with Ethyl Chloroformate
- Reagents : Ethyl chloroformate, triethylamine (base).
- Solvent : Dichloromethane or THF at 0–5°C.
- Mechanism : The free amine attacks the electrophilic carbonyl of ethyl chloroformate, forming the carbamate bond.
Procedure :
- Dissolve the hydrazone (1 equiv) in anhydrous dichloromethane.
- Add triethylamine (1.2 equiv) dropwise under nitrogen.
- Introduce ethyl chloroformate (1.1 equiv) slowly.
- Stir for 2–4 hours at room temperature.
Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).
Method 2.2: Alkoxycarbonylation Using Di(2-pyridyl) Carbonate (DPC)
- Reagents : DPC, ethanol.
- Conditions : Room temperature, 12–24 hours.
- Advantage : Avoids harsh reagents and improves selectivity.
Procedure :
- Mix the hydrazone (1 equiv) with DPC (1.5 equiv) in ethanol.
- Stir until completion (monitored by TLC).
- Quench with water and extract with ethyl acetate.
Yield : 82–88% after solvent evaporation.
One-Pot Synthesis via Continuous-Flow Carbamate Formation
A modern approach utilizes continuous-flow reactors to streamline the synthesis:
Key Parameters:
- Reagents : CO₂, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), alkyl halides.
- Flow Rate : 250 μL/min (reaction mixture), 6.0 mL/min (CO₂).
- Temperature : 40–60°C.
Steps :
- Combine 3,5-dichlorophenylhydrazine, ethyl acetoacetate, and DBU in acetonitrile.
- Introduce CO₂ gas to form the carbamate in situ.
- React for 20–30 minutes in a coil reactor.
Yield : 65–72% with 95% purity (GC–MS).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Hydrazone + Chloroformate | 0–5°C, 2–4 hours | 70–78% | >90% | Scalable, uses common reagents |
| DPC Alkoxycarbonylation | RT, 12–24 hours | 82–88% | >95% | Mild conditions, high selectivity |
| Continuous-Flow | 40–60°C, 30 minutes | 65–72% | 95% | Rapid, reduced solvent waste |
Critical Considerations
- Stereoselectivity : The Z-configuration is maintained via controlled pH and low temperatures during hydrazone formation.
- Purification : Recrystallization (ethanol/water) or chromatography (hexane/ethyl acetate) ensures product integrity.
- Side Reactions : Over-carbamoylation or hydrolysis is mitigated by stoichiometric control and anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrazone linkage makes it useful in the study of enzyme inhibitors and other biological interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate are compared below with three analogous compounds from the literature.
Structural and Functional Group Comparison
Stability and Reactivity
- Electron-Withdrawing Effects : The 3,5-dichlorophenyl group in the target compound enhances electrophilicity at the hydrazin-ylidene group compared to electron-donating substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) .
- Carbamate vs. Cyano Groups: The ethyl carbamate in the target may improve solubility in polar solvents relative to the cyano group in 11a/b, which contributes to planarity and π-stacking .
Biological Activity
Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate, with the CAS number 477854-18-5, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a hydrazine moiety and a carbamate functional group, which are known to influence its biological properties. The presence of the 3,5-dichlorophenyl group is particularly significant as it may enhance the compound's reactivity and interaction with biological targets.
Research indicates that compounds containing hydrazine derivatives often exhibit diverse biological activities, including antifungal and antitumor properties. Specifically, hydrazine-based compounds have been shown to inhibit the growth of various fungal strains, including Candida albicans, by disrupting cellular functions and biofilm formation .
Antifungal Activity
A study demonstrated that certain hydrazine derivatives significantly reduced the viability of C. albicans without exhibiting cytotoxicity against human cancer cell lines at concentrations up to 50 µg/mL. The compounds were effective in reducing biofilm formation by about 60% . This suggests that this compound may possess similar antifungal properties.
Biological Assays and Case Studies
Table 1 summarizes key findings from studies involving hydrazine derivatives similar to this compound.
| Study | Compound | Target Organism | Effect | Concentration (µg/mL) | Cytotoxicity |
|---|---|---|---|---|---|
| Hyd.H | C. albicans | Fungicidal | 9.6 | None | |
| Hyd.OCH₃ | C. albicans | Fungicidal | 11.1 | None | |
| Hyd.Cl | C. albicans | Fungicidal | 5.6 | None |
Structure-Activity Relationship (SAR)
The structure-activity relationship of carbamate compounds indicates that modifications in the hydrophobic and electronic properties can significantly affect their biological activity. For instance, substituents on the phenoxy group have been shown to enhance inhibitory effects on phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis . This suggests that similar modifications in this compound could potentially enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
